molecular formula C9H9NO4 B195265 5-Ethylpyridine-2,3-dicarboxylic acid CAS No. 102268-15-5

5-Ethylpyridine-2,3-dicarboxylic acid

Cat. No. B195265
M. Wt: 195.17 g/mol
InChI Key: MTAVBTGOXNGCJR-UHFFFAOYSA-N
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Patent
US05284955

Procedure details

The nitrate salt obtained in Example 1 is dispersed in a mixture of lo0 mL of methylene chloride and 100 mL of methyl isobutyl ketone, heated at reflux temperature for 1 hour, cooled to room temperature and filtered. The filter cake is washed with a 1:1 mixture of methylene chloride:methyl isobutyl ketone and dried in vacuo to give 5-ethyl-2,3-pyridinedicarboxylic acid, 34.6 g, (89% isolated yield from 3-ethyl-8-hydroxyquinoline), 94.5% pure by HPLC.
Name
nitrate salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+]([O-])([O-])=O.[C:5]([C:8]1[C:13]([C:14]([OH:16])=[O:15])=[CH:12][C:11]([CH2:17][CH3:18])=[CH:10][NH+:9]=1)([OH:7])=[O:6].C(Cl)Cl.[CH2:22](C(C)=O)[CH:23](C)C>>[CH2:17]([C:11]1[CH:12]=[C:13]([C:14]([OH:16])=[O:15])[C:8]([C:5]([OH:7])=[O:6])=[N:9][CH:10]=1)[CH3:18].[CH2:17]([C:11]1[CH:10]=[N:9][C:8]2[C:13]([CH:12]=1)=[CH:14][CH:23]=[CH:22][C:5]=2[OH:7])[CH3:18] |f:0.1|

Inputs

Step One
Name
nitrate salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].C(=O)(O)C1=[NH+]C=C(C=C1C(=O)O)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
100 mL
Type
reactant
Smiles
C(C(C)C)C(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake is washed with a 1:1 mixture of methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
methyl isobutyl ketone and dried in vacuo
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C=C(C(=NC1)C(=O)O)C(=O)O
Name
Type
product
Smiles
C(C)C=1C=NC2=C(C=CC=C2C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05284955

Procedure details

The nitrate salt obtained in Example 1 is dispersed in a mixture of lo0 mL of methylene chloride and 100 mL of methyl isobutyl ketone, heated at reflux temperature for 1 hour, cooled to room temperature and filtered. The filter cake is washed with a 1:1 mixture of methylene chloride:methyl isobutyl ketone and dried in vacuo to give 5-ethyl-2,3-pyridinedicarboxylic acid, 34.6 g, (89% isolated yield from 3-ethyl-8-hydroxyquinoline), 94.5% pure by HPLC.
Name
nitrate salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+]([O-])([O-])=O.[C:5]([C:8]1[C:13]([C:14]([OH:16])=[O:15])=[CH:12][C:11]([CH2:17][CH3:18])=[CH:10][NH+:9]=1)([OH:7])=[O:6].C(Cl)Cl.[CH2:22](C(C)=O)[CH:23](C)C>>[CH2:17]([C:11]1[CH:12]=[C:13]([C:14]([OH:16])=[O:15])[C:8]([C:5]([OH:7])=[O:6])=[N:9][CH:10]=1)[CH3:18].[CH2:17]([C:11]1[CH:10]=[N:9][C:8]2[C:13]([CH:12]=1)=[CH:14][CH:23]=[CH:22][C:5]=2[OH:7])[CH3:18] |f:0.1|

Inputs

Step One
Name
nitrate salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].C(=O)(O)C1=[NH+]C=C(C=C1C(=O)O)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
100 mL
Type
reactant
Smiles
C(C(C)C)C(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake is washed with a 1:1 mixture of methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
methyl isobutyl ketone and dried in vacuo
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C=C(C(=NC1)C(=O)O)C(=O)O
Name
Type
product
Smiles
C(C)C=1C=NC2=C(C=CC=C2C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.